1-(4-Isopropoxyphenyl)propan-2-one
Description
1-(4-Isopropoxyphenyl)propan-2-one is a ketonic aromatic compound featuring a propan-2-one backbone substituted with a 4-isopropoxyphenyl group. These analogs are frequently synthesized via palladium-catalyzed reactions, domino α-arylation, or microwave-assisted methods .
Properties
IUPAC Name |
1-(4-propan-2-yloxyphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(2)14-12-6-4-11(5-7-12)8-10(3)13/h4-7,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMPUJYWIFQALP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358846 | |
| Record name | 1-(4-isopropoxyphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84023-37-0 | |
| Record name | 1-(4-isopropoxyphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Isopropoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the alkylation of 4-isopropoxybenzaldehyde with a suitable alkylating agent, followed by oxidation to form the desired ketone. Another method includes the Friedel-Crafts acylation of 4-isopropoxytoluene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride .
Industrial Production Methods: Industrial production of 1-(4-Isopropoxyphenyl)propan-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through column chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Isopropoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are employed.
Major Products:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
1-(4-Isopropoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Isopropoxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent on the phenyl ring significantly influences electronic, steric, and solubility properties:
Key Observations :
- Lipophilicity : Isopropoxy > methoxy > hydroxy. This trend impacts bioavailability and metabolic pathways.
- Metabolism : Methoxy groups (e.g., in 1-(4-methoxyphenyl)propan-2-one) undergo O-demethylation to yield pharmacologically active metabolites . Isopropoxy groups may follow different metabolic routes, such as oxidation or hydrolysis.
Comparison :
Hypothesis for 1-(4-Isopropoxyphenyl)propan-2-one :
Spectral and Analytical Data
- NMR Shifts: 1-(4-Methoxyphenyl)propan-2-one: Aromatic protons resonate at δ 6.8–7.3 ppm; ketone carbonyl at ~208 ppm in $^{13}\text{C}$ NMR . 1-(4-Hydroxyphenyl)propan-2-one: Phenolic -OH proton appears at δ 5.5–6.0 ppm (exchangeable) .
- Predicted Data for 1-(4-Isopropoxyphenyl)propan-2-one :
- Aromatic protons downfield-shifted due to electron-donating isopropoxy.
- Carbonyl signal similar to other propan-2-one derivatives (~210 ppm).
Biological Activity
1-(4-Isopropoxyphenyl)propan-2-one, also known as 4-isopropoxyacetophenone, is a compound with the molecular formula and a molecular weight of approximately 192.26 g/mol. It features a ketone functional group linked to a para-substituted isopropoxyphenyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of organic synthesis and medicinal chemistry.
Chemical Structure and Properties
The structure of 1-(4-Isopropoxyphenyl)propan-2-one consists of:
- A ketone group (C=O) which is known for its reactivity in various organic synthesis reactions.
- An isopropoxy group , which influences the electronic properties of the carbonyl carbon, potentially affecting its biological interactions.
Biological Activity Overview
Research on the biological activity of 1-(4-Isopropoxyphenyl)propan-2-one is limited; however, several studies suggest its potential roles in various biological systems:
1. Interaction with Biological Targets
- The compound may interact with enzymes and receptors, influencing biochemical pathways. Understanding these interactions is crucial for exploring therapeutic applications or assessing toxicological profiles.
2. Antimicrobial Potential
- Preliminary studies indicate that compounds structurally related to 1-(4-Isopropoxyphenyl)propan-2-one exhibit antimicrobial properties. For instance, derivatives with similar phenolic structures have shown activity against various pathogens, suggesting that this compound may also possess such properties.
Synthesis and Reactivity
1-(4-Isopropoxyphenyl)propan-2-one can be synthesized through several methods, including:
- Oxidation reactions leading to nitroso or nitro derivatives.
- Reduction processes yielding amine derivatives.
- Substitution reactions that can form halogenated or nitrated products.
These synthetic routes allow for variations in yield and purity based on the reaction conditions and reagents used.
Case Studies and Research Findings
While specific case studies on 1-(4-Isopropoxyphenyl)propan-2-one are scarce, related research provides insights into its potential applications:
The mechanism by which 1-(4-Isopropoxyphenyl)propan-2-one exerts its biological effects likely involves:
- Formation of hydrogen bonds with biomolecules due to the presence of the phenolic moiety.
- Influence on enzyme activity through competitive inhibition or allosteric modulation, although specific mechanisms remain to be elucidated.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
